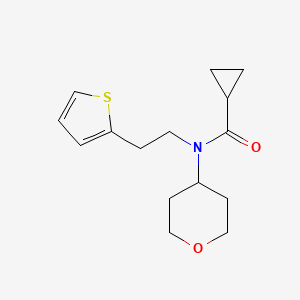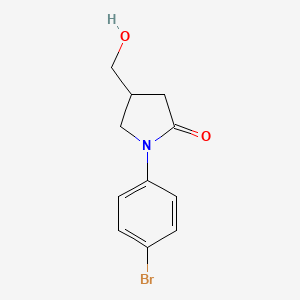![molecular formula C25H27N3O4 B2864733 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 887224-45-5](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis for Anticancer Applications
A study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives as potential anticancer agents. Various aryloxy groups were attached to the pyrimidine ring, and the synthesized compounds were tested against 60 cancer cell lines, showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the compound's potential in anticancer research (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. The compounds exhibited high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and were compared with standard drugs, showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Polymeric Coordination Complexes
Research on the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 formed mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study provides insights into the structural elucidation and potential applications of these complexes in materials science (Klimova et al., 2013).
Radioligands for Imaging
Another significant application includes the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), contributing to advancements in diagnostic imaging and neurology research (Dollé et al., 2008).
Antimicrobial Activity
The synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings were investigated, showcasing the compounds' antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-6-methylphenol with 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid, followed by acetylation of the resulting product with ethyl acetate and acetic anhydride.", "Starting Materials": [ "2-amino-6-methylphenol", "3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "ethyl acetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methylphenol with 3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.", "Step 2: Purification of the resulting product by column chromatography using a suitable solvent system.", "Step 3: Acetylation of the purified product with a mixture of ethyl acetate and acetic anhydride in the presence of a catalyst such as pyridine.", "Step 4: Purification of the final product by column chromatography using a suitable solvent system." ] } | |
Número CAS |
887224-45-5 |
Nombre del producto |
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Fórmula molecular |
C25H27N3O4 |
Peso molecular |
433.508 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-6-14-27-24(30)23-22(18-12-7-8-13-19(18)32-23)28(25(27)31)15-20(29)26-21-16(3)10-9-11-17(21)5-2/h7-13H,4-6,14-15H2,1-3H3,(H,26,29) |
Clave InChI |
CJBDCMLDXTVDCL-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



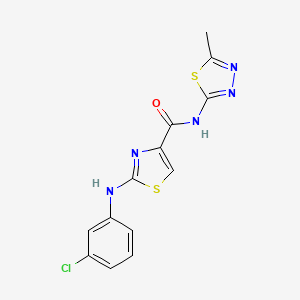
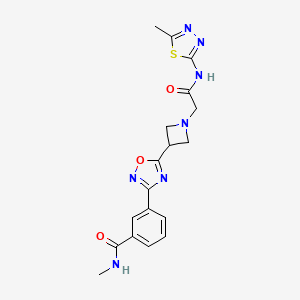
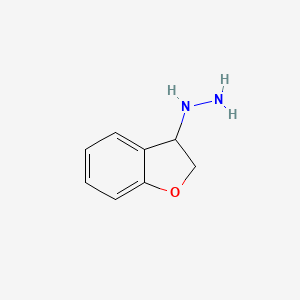

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)

